molecular formula C14H20BClO4S B8502164 2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8502164
M. Wt: 330.6 g/mol
InChI Key: XQWUWOOMHXRUOA-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a chlorinated phenyl group. Its chemical properties make it a valuable intermediate in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-methyl-4-(methylsulfonyl)phenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under anhydrous conditions and may require the use of a catalyst such as palladium or copper to facilitate the coupling reaction. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production methods also emphasize the importance of safety and environmental considerations, such as proper handling of hazardous reagents and waste management.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the chlorinated phenyl group to a less oxidized state.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products

The major products formed from these reactions include boronic acids, boronate esters, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s boron-containing structure makes it useful in the development of boron neutron capture therapy (BNCT) agents for cancer treatment.

    Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: The compound is employed in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable complexes with various biomolecules. The boron atom in the dioxaborolane ring can interact with hydroxyl and amino groups in proteins and nucleic acids, leading to the inhibition of enzymatic activity or disruption of cellular processes. These interactions are crucial in its applications in medicine and biology, particularly in the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields, from organic synthesis to medical research.

Properties

Molecular Formula

C14H20BClO4S

Molecular Weight

330.6 g/mol

IUPAC Name

2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BClO4S/c1-9-7-12(21(6,17)18)11(16)8-10(9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3

InChI Key

XQWUWOOMHXRUOA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)S(=O)(=O)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by a method analogous to that described for 2-(5-fluoro-2-methyl-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Steps 1-5 of Example 223), using 2-chloro-5-methylphenol as the starting material. MS (ESI, pos. ion) m/z: 353.0 (M+Na).
Name
2-(5-fluoro-2-methyl-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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